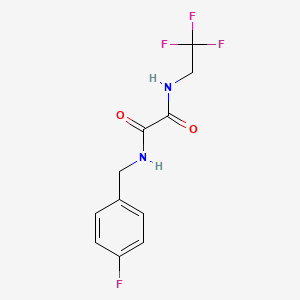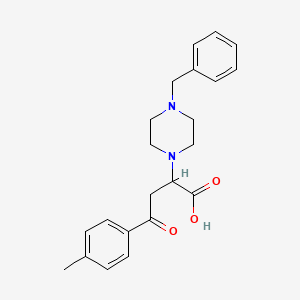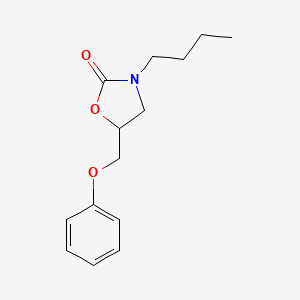
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a chemical compound with the formula C14H19NO3 . It is used in various applications, including as an impurity in bulk custom synthesis .
Molecular Structure Analysis
The molecular structure of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications
Chiral Oxazolidin-2-ones Synthesis : Chiral oxazolidin-2-ones, including compounds similar to "3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one," have been recognized for their synthetic value as chiral auxiliaries and for their biological activities. A practical approach for their synthesis involves a one-pot procedure utilizing modified Sharpless asymmetric aminohydroxylation followed by base-mediated ring closure. This method offers a convenient route to chiral 4,5-disubstituted oxazolidin-2-ones with high enantioselectivities (Barta et al., 2000).
Cycloaddition Reactions : The compound and its derivatives are involved in Diels-Alder cycloaddition reactions, offering a pathway to cycloadducts with significant yields. Such processes have been utilized to generate a variety of complex molecules, showcasing the versatility of oxazolidin-2-ones in synthetic chemistry (Alves et al., 2006).
Homochiral Oxazolidinones Synthesis : Research has also explored the conversion of optically active butyrolactones to homochiral oxazolidinones, highlighting the potential of these compounds in drug synthesis, particularly in antibacterial and behavior disorder therapy areas (Wang & Hollingsworth, 2000).
Conjugate Addition Reactions : The utility of oxazolidin-2-ones as intermediates in conjugate addition reactions has been demonstrated, further underscoring their significance in the creation of enantiomerically pure diols, which are valuable in various chemical syntheses (Gaul & Seebach, 2002).
Chemical Properties and Reactivity
Phosphorylating Agents : N-Phosphoryl oxazolidinones, including structures akin to "3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one," have been identified as effective phosphorylating agents, demonstrating the chemical reactivity and utility of oxazolidin-2-ones in organic synthesis (Jones & Smanmoo, 2004).
Direcciones Futuras
The future directions for the study of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its structural complexity, it could serve as a valuable scaffold for the development of new pharmaceuticals or other bioactive compounds .
Propiedades
IUPAC Name |
3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-15-10-13(18-14(15)16)11-17-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAATUGSCNRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(OC1=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

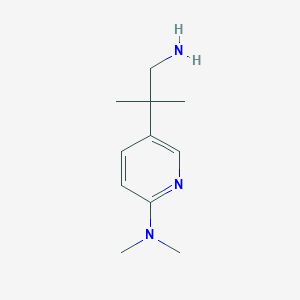
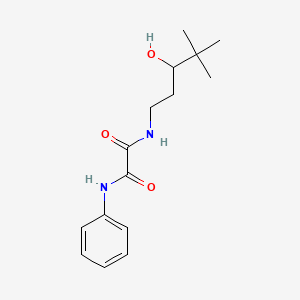
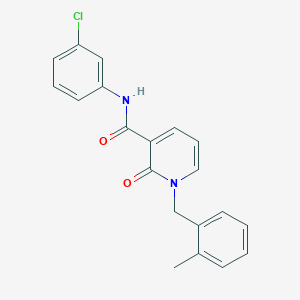
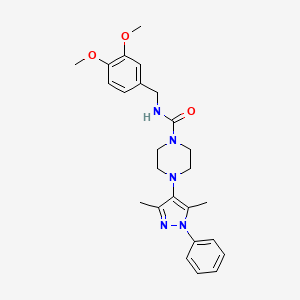
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)
![[5-Acetamido-3,4-diacetyloxy-6-(1,3-benzoxazol-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B2986399.png)
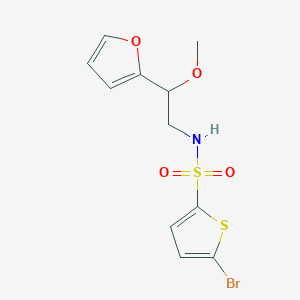
![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)
![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)
![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)
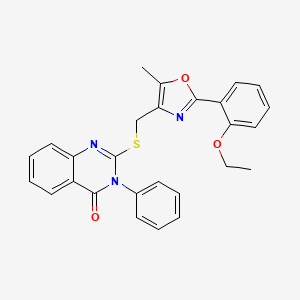
![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)
